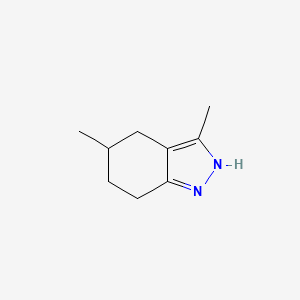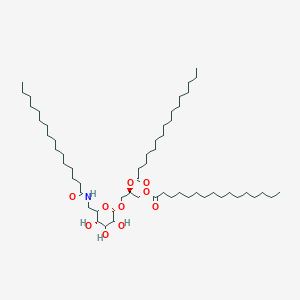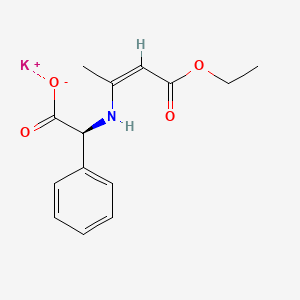
反式除虫菊酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-Bifenthrin is the trans-isomer of Bifenthrin, which is a third-generation synthetic pyrethroid insecticide . It is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer .
Synthesis Analysis
The synthesis of Bifenthrin involves various steps and methods. The validation of the test procedure for the quantitative determination of bifenthrin contents in the emulsifiable concentrate and measurement of uncertainty was determined by gas chromatography with a flame ionization detector (FID) .Molecular Structure Analysis
The molecular formula of trans-Bifenthrin is C23H22ClF3O2 . It is a mixture of the E- and the Z-isomer and can be present as a cis-isomer and a trans-isomer .Chemical Reactions Analysis
Bifenthrin is a mixture of the E- and the Z-isomer with a Z/E-ratio of 99.67% Z-bifenthrin : 0.33% E-bifenthrin and can be present as a cis-isomer and a trans-isomer . The main metabolite, 4’-OH-bifenthrin, is always found in amounts generally lower than 10% of TRR, other metabolites such as TFP acid, biphenyl alcohol or biphenyl acid mostly occurred in traces only .Physical And Chemical Properties Analysis
Trans-Bifenthrin is a colourless to pale yellow oil to solid. It is soluble in Chloroform (Slightly), Methanol (Slightly). Its boiling point is 453.2±45.0°C at 760 mmHg and melting point is 76-78°C. Its density is 1.262±0.06 g/cm3 .科学研究应用
农业中的杀虫剂
反式除虫菊酯因其重大的农艺和经济效益而被广泛用作农业生产中的杀虫剂 {svg_1}。它在控制各种害虫方面特别有效,有助于提高作物产量和品质。
茶叶栽培中的应用
反式除虫菊酯已用于茶园以保护茶叶免受害虫侵害 {svg_2}。茶树鲜叶的疏水性表皮蜡导致农药液滴损失,降低了药效。 使用助剂来改善反式除虫菊酯液滴在不同生长阶段茶叶表面的扩散和附着 {svg_3}。
与助剂的相互作用
已研究了反式除虫菊酯和助剂对液滴时间依赖性和浓度依赖性润湿性的耦合效应 {svg_4}。 助剂有效地降低了液滴的接触角,加速了扩散速度 {svg_5}。
残留分析
已进行研究以了解反式除虫菊酯在各种作物中的持久性及其在植物源性食品中的残留量 {svg_6}。这对于确保食品安全和符合最大残留限量至关重要。
环境影响评估
反式除虫菊酯的环境影响,包括其对土壤、地下水、地表水、沉积物和空气的影响,是一个重要的研究领域 {svg_7}。了解这些影响有助于制定安全和可持续使用策略。
毒性研究
已进行研究以了解反式除虫菊酯及其主要代谢物的毒性 {svg_8}。这些研究为评估与反式除虫菊酯使用相关的风险以及制定其安全处理和施用指南提供了宝贵的信息。
安全和危害
Bifenthrin is harmful if absorbed through skin. It can cause tingling, itching, burning, or numbness on the affected area. When inhaled, it can irritate the nose, throat, and lungs. Moreover, when large amounts of bifenthrin are ingested, it can cause sore throat, nausea, abdominal pain, and vomiting almost immediately . It is highly toxic to fish and small aquatic organisms .
未来方向
There is a drastic re-emergence of interest in the use of plant-derived compounds, called allelochemicals . Bifenthrin, which lacks the common structural moiety of most pyrethroids, diverged from the other pyrethroids tested in terms of both binding affinity to key P450s and depletion by P450s . There is also a study on improving the diffusion and adhesion of bifenthrin droplets on the surface of tea leaves at different growth stages .
作用机制
Target of Action
trans-Bifenthrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the nerve cells of insects . These sodium channels play a crucial role in the generation and conduction of nerve impulses, which are fundamental for the normal functioning of the nervous system .
Mode of Action
trans-Bifenthrin acts as a sodium channel modulator . It binds to the voltage-gated sodium channels, prolonging their open state . This action disrupts the normal neuronal function, leading to hyperexcitation, paralysis, and ultimately death of the insect .
Biochemical Pathways
The biochemical pathways affected by trans-Bifenthrin primarily involve nerve signal transmission. By modulating sodium channels, trans-Bifenthrin disrupts the normal flow of sodium ions, which is essential for nerve impulse conduction . This disruption affects multiple downstream neurological processes, leading to a range of toxic effects .
Pharmacokinetics
The pharmacokinetics of trans-Bifenthrin involves its absorption, distribution, metabolism, and excretion (ADME). After administration, trans-Bifenthrin exhibits moderate to high persistence in the body . It is metabolized into several metabolites, including TFP acid and 4’-OH bifenthrin . The compound and its metabolites are eventually excreted .
Result of Action
The primary result of trans-Bifenthrin’s action is the disruption of normal nerve function in insects, leading to their paralysis and death . It can also cause sublethal toxic effects on various non-target organisms, including developmental toxicity, neurobehavioral toxicity, oxidative damage, immune toxicity, and endocrine disrupting effects .
Action Environment
The action of trans-Bifenthrin can be influenced by various environmental factors. For instance, its persistence in soil and water can lead to prolonged exposure and potential risks to wildlife and humans . Moreover, its widespread application can result in residues in environmental media, residential areas, and biota . Therefore, the environmental context plays a significant role in determining the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
trans-Bifenthrin plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in insect nervous systems. It primarily targets voltage-gated sodium channels in nerve cells, leading to prolonged channel opening and subsequent neuronal hyperexcitation. This interaction disrupts normal nerve function, causing paralysis and death in insects . Additionally, trans-Bifenthrin can interact with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism and detoxification.
Cellular Effects
trans-Bifenthrin exerts various effects on different cell types and cellular processes. In nerve cells, it disrupts normal cell signaling pathways by altering the function of voltage-gated sodium channels. This disruption can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability. In non-target organisms, trans-Bifenthrin can cause oxidative stress, immune toxicity, and endocrine disruption, impacting overall cellular health .
Molecular Mechanism
The molecular mechanism of trans-Bifenthrin involves its binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of these channels, leading to continuous sodium ion influx and neuronal hyperexcitation. The hyperexcitation results in paralysis and death of the target insects. Additionally, trans-Bifenthrin can inhibit or activate various enzymes, such as cytochrome P450, which are involved in its metabolism and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-Bifenthrin can change over time due to its stability and degradation. trans-Bifenthrin is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to trans-Bifenthrin in in vitro or in vivo studies has shown potential adverse effects on cellular function, including oxidative damage and immune toxicity .
Dosage Effects in Animal Models
The effects of trans-Bifenthrin vary with different dosages in animal models. At low doses, trans-Bifenthrin can effectively control pest populations without causing significant harm to non-target organisms. At high doses, trans-Bifenthrin can exhibit toxic effects, including neurotoxicity, developmental toxicity, and endocrine disruption. Threshold effects have been observed, where adverse effects become more pronounced at higher concentrations .
Metabolic Pathways
trans-Bifenthrin is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism and detoxification of trans-Bifenthrin, converting it into less toxic metabolites. The metabolic flux and levels of metabolites can be influenced by the presence of trans-Bifenthrin, affecting overall metabolic processes .
Transport and Distribution
trans-Bifenthrin is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of trans-Bifenthrin within specific tissues can influence its efficacy and potential toxicity. For example, trans-Bifenthrin can accumulate in fatty tissues, leading to prolonged exposure and potential adverse effects .
Subcellular Localization
The subcellular localization of trans-Bifenthrin can affect its activity and function. trans-Bifenthrin can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall efficacy in disrupting cellular processes .
属性
| { "Design of the Synthesis Pathway": "The synthesis of trans-Bifenthrin can be achieved through a multi-step process involving several reactions. The synthesis pathway involves the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product.", "Starting Materials": [ "3-Phenoxybenzaldehyde", "2-Methyl-3-phenylpropionic acid", "Sodium borohydride", "Bromine", "Sodium hydroxide", "Acetic acid", "Sulfuric acid", "Sodium carbonate", "Chloroacetyl chloride", "Methanol", "Hexane" ], "Reaction": [ "Step 1: Condensation of 3-Phenoxybenzaldehyde and 2-Methyl-3-phenylpropionic acid using sodium hydroxide and acetic acid to form intermediate 1", "Step 2: Reduction of intermediate 1 using sodium borohydride to form intermediate 2", "Step 3: Bromination of intermediate 2 using bromine and sulfuric acid to form intermediate 3", "Step 4: Conversion of intermediate 3 to intermediate 4 using sodium hydroxide", "Step 5: Chlorination of intermediate 4 using chloroacetyl chloride to form intermediate 5", "Step 6: Conversion of intermediate 5 to trans-Bifenthrin using methanol and sodium carbonate", "Step 7: Purification of trans-Bifenthrin using hexane" ] } | |
| 83322-02-5 | |
分子式 |
C23H22ClF3O2 |
分子量 |
422.9 g/mol |
IUPAC 名称 |
(2-methyl-3-phenylphenyl)methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m0/s1 |
InChI 键 |
OMFRMAHOUUJSGP-GUGVIDNXSA-N |
手性 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl |
规范 SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl |
同义词 |
trans-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid (2-methyl[1,1’-biphenyl]-3-yl)methyl Ester; |
产品来源 |
United States |
Q1: How potent is trans-bifenthrin as a phagodeterrent against Rhizoglyphus robini compared to other pyrethroids?
A1: The study found that trans-bifenthrin exhibited a weaker phagodeterrent effect on Rhizoglyphus robini compared to other pyrethroids tested. [] The order of decreasing phagodeterrent potency was observed as: fenvalerate > cypermethrin > deltamethrin > bioresmethrin > pyrethrin > bifenthrin > cis-permethrin > trans-permethrin. [] This suggests that while trans-bifenthrin can deter feeding in these mites, other pyrethroids demonstrate higher efficacy in this regard. Interestingly, the study also highlighted that even the cleavage products of some pyrethroids, including the bifenthrin acid moiety (both cis and trans isomers), displayed comparable phagodeterrent activity to the parent compounds. []
Q2: What is the significance of the observed phagodeterrence by trans-bifenthrin and its degradation products in the context of mite control?
A2: The study proposes that the phagodeterrent activity of trans-bifenthrin and its breakdown products could contribute to mite dispersal and potential outbreaks. [] While not directly lethal, the repellent effect might drive mites away from treated areas, leading to their dispersal and potentially increased infestations in untreated zones. This highlights the importance of understanding the sublethal effects of pesticides like trans-bifenthrin and considering these factors when developing integrated pest management strategies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





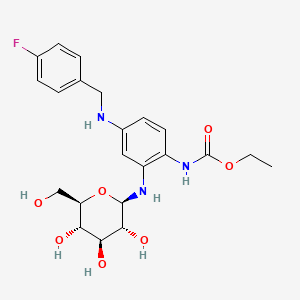
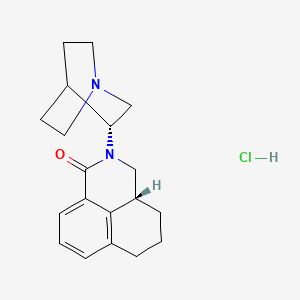
![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)
